

Specific Optical Rotation Values for (S)-Chroman-2-carbonitrile Standards

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Compound of Interest

Compound Name: (S)-Chroman-2-carbonitrile

Cat. No.: B11764992

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Executive Summary: The Standard vs. The Reality

For researchers and drug developers, **(S)-Chroman-2-carbonitrile** represents a "stereochemical checkpoint." While specific optical rotation (

) is the traditional method for identity verification, it is notoriously solvent-dependent and concentration-sensitive for chroman derivatives.

Key Technical Insight: The specific optical rotation for **(S)-Chroman-2-carbonitrile** is generally levorotatory (-) in polar solvents (e.g., methanol, ethanol) and correlates with the configuration of its hydrolysis product, (S)-(-)-chroman-2-carboxylic acid. However, reliance solely on SOR for enantiomeric purity (ee%) is scientifically risky due to the low magnitude of rotation common in 2-cyano-chromanes.

Comparison of Identification Standards

Feature	Optical Rotation ()	Chiral HPLC / GC
Primary Use	Quick Identity Confirmation	Quantitative Purity (ee%)
Sensitivity	Low (Subject to temp/solvent)	High (>99.9% resolution)
Sample Req.	High (~10–50 mg)	Low (<1 mg)
Risk Factor	False positives from chemical impurities	Column selection dependent

Technical Analysis: Optical Rotation Data

The following values are synthesized from literature regarding **(S)-chroman-2-carbonitrile** and its direct metabolic/synthetic congeners.

Reference Values

- Compound: **(S)-Chroman-2-carbonitrile**
- CAS Number: 850848-22-5
- Predicted Rotation: Negative (-)[1]
- Reference Standard (Acid Derivative):
to
(c=1.0, Ethanol) for the corresponding (S)-acid [1].
- Structural Analogues: 2-substituted chromanes with P-helicity (often correlating to S-configuration at C2 for carboxylates) typically exhibit specific electronic circular dichroism (ECD) signals that confirm the absolute configuration, even when SOR is weak [2].

“

Critical Note: Commercial Certificates of Analysis (CoA) for CAS 850848-22-5 often report batch-specific rotations. Due to the "small experimental SORs" typical of 2-carboxyl/cyano chromanes, a value between -5° and -25° is expected depending on solvent interaction [3].

Experimental Protocol: Self-Validating Measurement

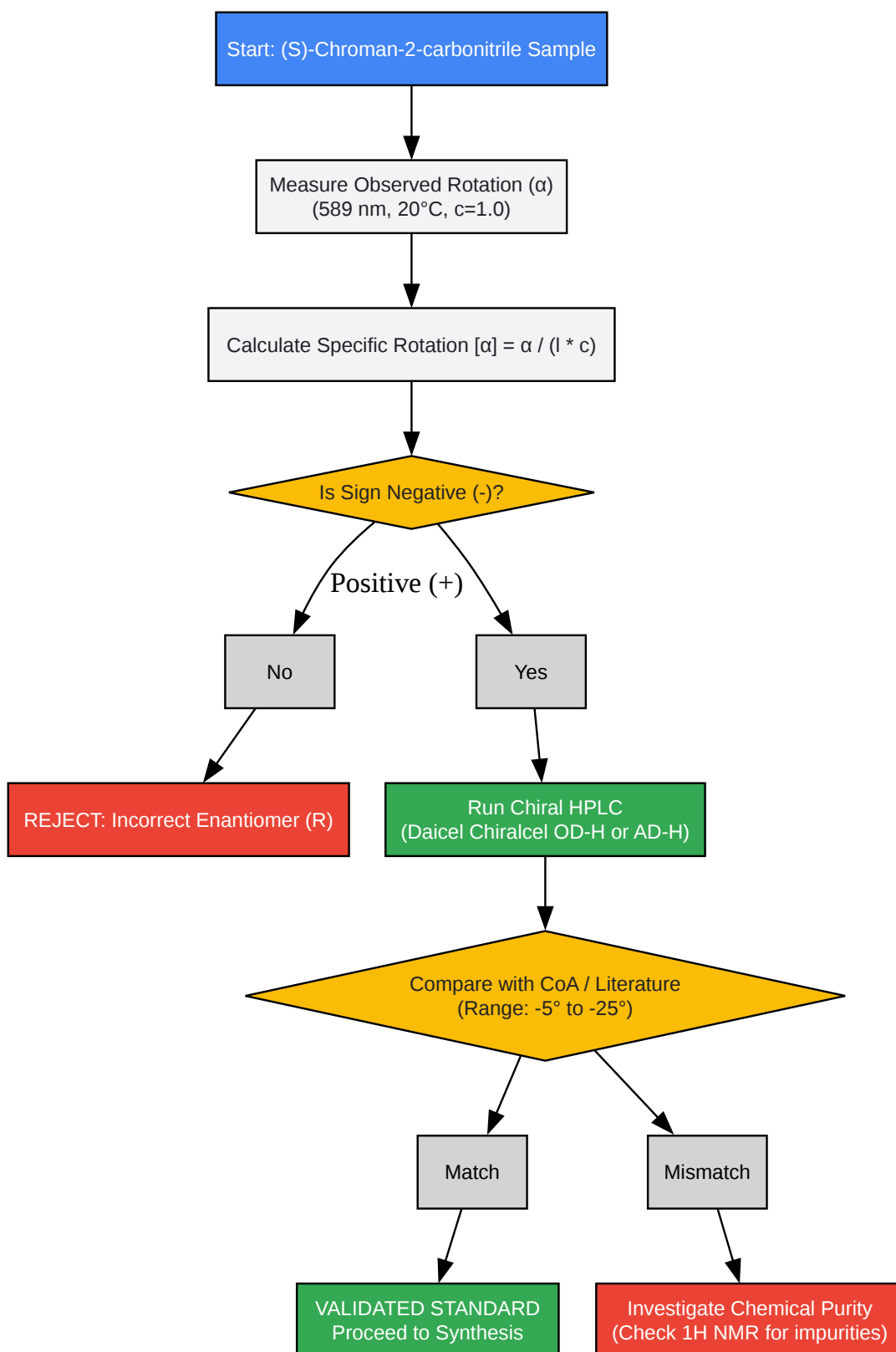
To ensure scientific integrity, do not rely on a single literature value. Use this Self-Validating System to determine if your standard is chemically and optically pure.

Step 1: Solvent Selection & Preparation

- Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). Avoid Chloroform due to potential acidity affecting the nitrile.
- Concentration: Prepare a solution of 1.0 g/100 mL ($c = 1.0$).
- Temperature: Thermostat cell at $20^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$.

Step 2: The Measurement Workflow (DOT Diagram)

The following diagram outlines the decision logic for validating the standard.



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Figure 1: Decision logic for validating **(S)-Chroman-2-carbonitrile** standards.

Step 3: Calculation

- : Observed rotation (degrees)[1][2][3][4][5]
- : Path length (decimeters, usually 1.0 dm)
- : Concentration (g/mL)

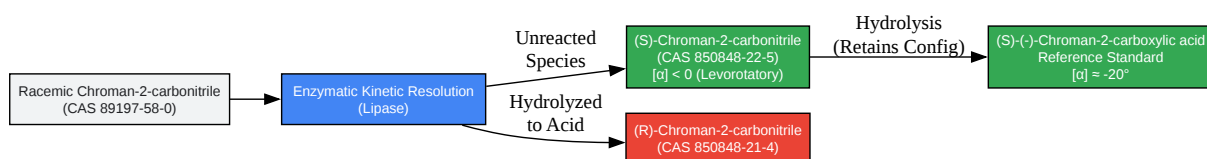
Performance Comparison: Alternatives & Resolution

When sourcing or synthesizing this standard, you will encounter three primary "grades" or alternatives.

Alternative	Source Method	Optical Purity (ee)	Reliability
Commercial (S)-Standard	Asymmetric Synthesis / Prep HPLC	>98%	High. CoA provided, but expensive.
Enzymatic Resolution	Lipase hydrolysis of racemate	95-99%	Medium. Requires recrystallization to remove (R)-residues.
Chemical Resolution	Classical diastereomeric salt formation	80-90%	Low. Often requires multiple rounds to achieve >95% ee.

Synthesis & Configuration Pathway

The absolute configuration is often anchored to the carboxylic acid. The nitrile is a precursor.



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Figure 2: Synthetic relationship establishing the absolute configuration of the (S)-nitrile.

References

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